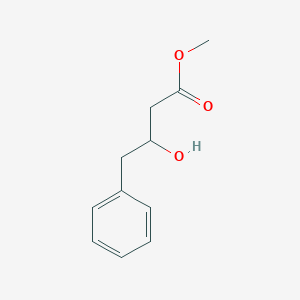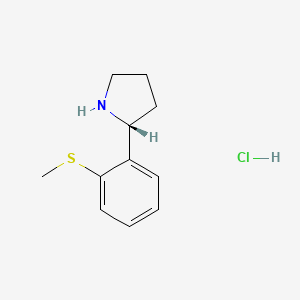
(R)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a methylthio group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Substitution with Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a suitable methylthiol reagent.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or to modify the pyrrolidine ring.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylthiolated products, modified pyrrolidine derivatives.
Substitution: Halogenated phenyl derivatives, substituted pyrrolidines.
Aplicaciones Científicas De Investigación
®-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride
- 2-(2-(Methylthio)phenyl)pyrrolidine
- 2-(Phenyl)pyrrolidine hydrochloride
Uniqueness
®-2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration and the presence of the methylthio group, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H16ClNS |
|---|---|
Peso molecular |
229.77 g/mol |
Nombre IUPAC |
(2R)-2-(2-methylsulfanylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NS.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H/t10-;/m1./s1 |
Clave InChI |
ZADRPOCZVUWDGS-HNCPQSOCSA-N |
SMILES isomérico |
CSC1=CC=CC=C1[C@H]2CCCN2.Cl |
SMILES canónico |
CSC1=CC=CC=C1C2CCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


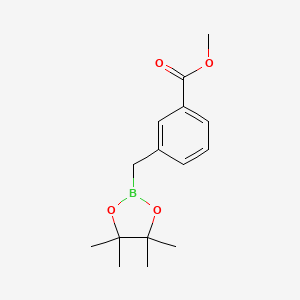
![(S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine](/img/structure/B13673853.png)

![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride](/img/structure/B13673870.png)
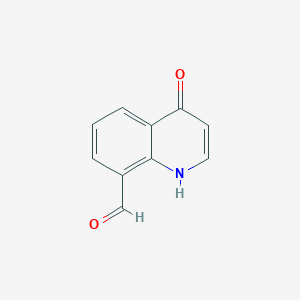
![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B13673881.png)
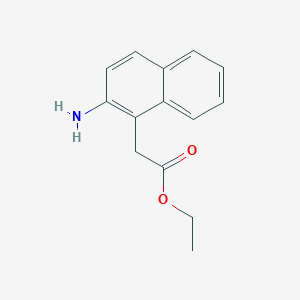
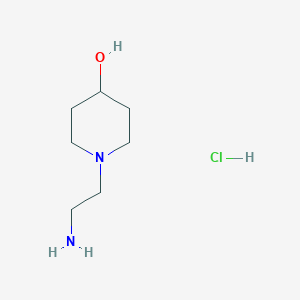
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
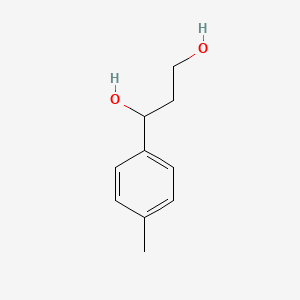
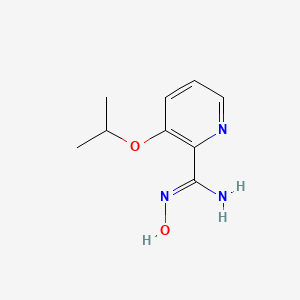
![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)
